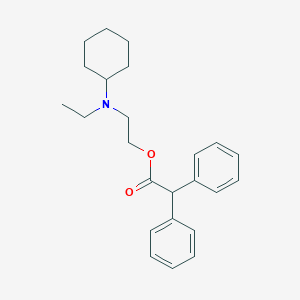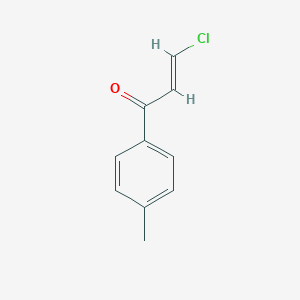![molecular formula C10H14O B098156 7-Metilenobiciclo[3.3.1]nonan-3-ona CAS No. 17933-29-8](/img/structure/B98156.png)
7-Metilenobiciclo[3.3.1]nonan-3-ona
Descripción general
Descripción
7-Methylenebicyclo[3.3.1]nonan-3-one is an organic compound with the molecular formula C10H14O. It is a bicyclic ketone characterized by a methylene group at the 7-position and a ketone functional group at the 3-position. This compound is of interest in various fields of research due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
7-Methylenebicyclo[3.3.1]nonan-3-one has several applications in scientific research:
- Chemistry : Used as a model compound to study reaction mechanisms and stereochemistry.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, although specific applications are still under research.
- Industry : Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Introduction of the Methylene Group: The methylene group is introduced at the 7-position through a series of reactions, often involving the use of methylene transfer reagents.
Formation of the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone at the 3-position.
Industrial Production Methods
While specific industrial production methods for 7-Methylenebicyclo[33
Análisis De Reacciones Químicas
Types of Reactions
7-Methylenebicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:
Reduction: Hydrogenation of the compound over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization: Hydrogenation in ethyl acetate can lead to the formation of isomerized products such as 7-methylbicyclo[3.3.1]non-6-en-3-one.
Substitution: The compound reacts with nucleophiles, leading to the formation of addition products.
Common Reagents and Conditions
Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.
Nucleophilic Addition: Various nucleophiles such as amines.
Major Products Formed
- 7α-Methylbicyclo[3.3.1]nonan-3α-ol
- 7-Methylbicyclo[3.3.1]non-6-en-3-one
Mecanismo De Acción
The mechanism of action of 7-Methylenebicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of addition products. The specific pathways and molecular targets depend on the nature of the nucleophiles and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methylbicyclo[3.3.1]non-6-en-3-one
- 7α-Methylbicyclo[3.3.1]nonan-3α-ol
- 7-Methylenebicyclo[3.3.1]nonan-3α-ol
Uniqueness
7-Methylenebicyclo[3.3.1]nonan-3-one is unique due to the presence of the methylene group at the 7-position, which imparts distinct reactivity and chemical properties compared to its analogs. This structural feature allows for specific types of chemical transformations and interactions that are not observed in similar compounds .
Propiedades
IUPAC Name |
7-methylidenebicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBYPNZUQHDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340380 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-29-8 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)





![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)





